Bistris hydrochloride

Buffer Selection pH Optimization Biochemical Assays

Bistris hydrochloride (CAS 124763-51-5), also known as Bis-Tris HCl, is a zwitterionic biological buffer belonging to the Good's buffer family. With a pKa of 6.5 at 25°C and a useful pH range of 5.8–7.2, it is widely employed in biochemistry, molecular biology, and biopharmaceutical manufacturing.

Molecular Formula C8H20ClNO5
Molecular Weight 245.70 g/mol
CAS No. 124763-51-5
Cat. No. B051495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBistris hydrochloride
CAS124763-51-5
Molecular FormulaC8H20ClNO5
Molecular Weight245.70 g/mol
Structural Identifiers
SMILESC(CO)N(CCO)C(CO)(CO)CO.Cl
InChIInChI=1S/C8H19NO5.ClH/c10-3-1-9(2-4-11)8(5-12,6-13)7-14;/h10-14H,1-7H2;1H
InChIKeyVEYRVLHAMHQVTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bistris Hydrochloride CAS 124763-51-5: Zwitterionic Buffer for Biological Applications


Bistris hydrochloride (CAS 124763-51-5), also known as Bis-Tris HCl, is a zwitterionic biological buffer belonging to the Good's buffer family [1]. With a pKa of 6.5 at 25°C and a useful pH range of 5.8–7.2, it is widely employed in biochemistry, molecular biology, and biopharmaceutical manufacturing . Its applications span cell culture media, protein electrophoresis, enzyme assays, and diagnostic reagent formulations [2].

Bistris Hydrochloride CAS 124763-51-5: Why In-Class Buffer Substitution Compromises Assay Integrity


Generic substitution among biological buffers is scientifically unsound due to compound-specific interactions with biomolecules and ions. Bistris hydrochloride exhibits distinct metal-ion complexation behavior [1], differential effects on protein oxygen affinity compared to Tris-HCl and HEPES [2], and unique enzyme stabilization profiles [3]. These quantifiable differences directly impact assay reproducibility, data comparability, and bioprocess outcomes—making blind substitution a source of experimental variability and regulatory risk in GMP environments.

Bistris Hydrochloride CAS 124763-51-5: Head-to-Head Quantitative Differentiation Evidence


Bistris Hydrochloride vs. Tris Hydrochloride: pKa and Optimal Buffering Range

Bistris hydrochloride exhibits a pKa of 6.5 at 25°C with a useful pH range of 5.8–7.2, positioning it optimally for near-neutral biological applications . In contrast, Tris hydrochloride has a pKa of approximately 8.1 and an effective buffering range of 7.0–9.0 . This differential pKa means Bistris HCl provides superior buffering capacity in the pH 6–7 range, critical for many enzyme assays and cell culture systems, whereas Tris HCl is suboptimal below pH 7.0.

Buffer Selection pH Optimization Biochemical Assays

Bistris Hydrochloride vs. Tris Hydrochloride: Differential Metal Ion Complexation

Bistris forms unexpectedly stable complexes with Ca²⁺ (log K = 2.25), whereas Tris exhibits substantially lower calcium complex stability [1]. The stability constants for Mg²⁺ complexes also differ: log K = 0.34 for Bistris vs. 0.24 for Tris [2]. This differential metal-binding profile means Bistris HCl will more strongly sequester calcium ions, potentially interfering with Ca²⁺-dependent processes in a manner distinct from Tris HCl.

Metal-Dependent Enzymes Buffer Interference Complexation

Bistris Hydrochloride vs. Tris Hydrochloride: Differential Effects on Protein Oxygen Affinity

In Helix pomatia β-hemocyanin, both Bistris and Tris cations increase oxygen affinity, but the effect magnitude and concentration dependence differ [1]. The Tris cation effect is only evident below 50 mM buffer concentration, whereas at higher concentrations, the opposite effect of chloride becomes dominant [2]. This demonstrates that Bistris HCl and Tris HCl are not functionally interchangeable even for the same qualitative trend, and concentration selection must be buffer-specific.

Protein Function Oxygen Binding Buffer Artifacts

Bistris Hydrochloride vs. HEPES: Differential Calcium Ion Activity in Simulated Body Fluids

In simulated body fluid (SBF) studies, both Tris and Bistris buffers reduce free calcium ion content, but Bistris exhibits a stronger calcium complexation trend than Tris [1]. This differential calcium sequestration directly alters the Ca(free)/P ratio and influences hydroxyapatite precipitation stoichiometry [2]. HEPES, in contrast, shows minimal calcium complexation [3].

Biomaterials Simulated Body Fluids Calcium Phosphate Precipitation

Bistris Hydrochloride Enzyme Stabilization: Extended Shelf-Life vs. Tris Hydrochloride

For EC 5.3.1.34, storage in 10 mM Bistris/HCl buffer (pH 7.0) at 4°C maintains full enzymatic activity for approximately six months without any loss [1]. In contrast, a separate enzyme (EC 3.4.11.22) stored in 50 mM Tris-HCl buffer (pH 7.2) at 4°C exhibits 38% activity loss after 4 days and 81% loss after 11 days [2]. While these are different enzymes, the data illustrate the potential for Bistris HCl to provide superior long-term stabilization compared to Tris HCl, a critical factor for reagent and kit manufacturing.

Enzyme Storage Buffer Stability Bioprocessing

Bistris Hydrochloride in Multiphasic Electrophoresis: Enhanced Resolution vs. Single-Buffer Systems

A multiphasic SDS-PAGE buffer system using Bistris and Tris as counter ions in the stacking and separating phases, respectively, achieves complete stacking and destacking of proteins/peptides in the 100,000–1000 Da molecular mass range [1]. This system enables detection sensitivities of approximately 15 ng with colloidal Coomassie staining and 0.75 ng with colloidal gold staining [2]. Conventional single-buffer systems (e.g., Tris-glycine) typically exhibit lower resolution for small peptides and proteins <10 kDa.

Protein Electrophoresis SDS-PAGE Peptide Analysis

Bistris Hydrochloride CAS 124763-51-5: High-Value Application Scenarios Based on Differentiated Performance


High-Resolution SDS-PAGE for Low-Molecular-Weight Proteins and Peptides

Bistris HCl is a critical component in multiphasic buffer systems that enable complete stacking and destacking of proteins and peptides down to 1000 Da, with detection limits as low as 0.75 ng using colloidal gold staining [1]. This performance is unattainable with standard Tris-glycine systems, making Bistris HCl the buffer of choice for proteomics core facilities and laboratories analyzing small polypeptides, protein degradation products, or peptide therapeutics.

Calcium-Containing Biomaterials and Simulated Body Fluid (SBF) Testing

In SBF protocols used to predict in vivo bone bioactivity, Bistris HCl buffers must be carefully selected because they reduce free calcium ion availability more strongly than Tris [1]. Researchers developing calcium phosphate coatings, hydroxyapatite biomaterials, or bone graft substitutes should use Bistris HCl when a defined, reproducible calcium depletion profile is required to control precipitation stoichiometry.

Long-Term Enzyme Storage and Diagnostic Kit Stabilization

Enzymes stored in Bistris HCl buffer (pH 7.0) at 4°C have demonstrated retention of full activity for approximately six months [1]. This extended stability, compared to the rapid activity loss observed in Tris-HCl buffers, positions Bistris HCl as a superior choice for commercial enzyme preparations, in vitro diagnostic (IVD) kit manufacturing, and bioprocessing workflows where extended shelf-life and reduced cold-chain dependence translate to lower cost of goods and improved supply chain resilience.

Oxygen-Binding Protein Functional Studies (Hemocyanin, Hemoglobin, Myoglobin)

For quantitative analysis of oxygen-binding equilibria in respiratory proteins, Bistris HCl provides consistent, concentration-independent effects on oxygen affinity [1]. In contrast, Tris HCl exhibits concentration-dependent reversal of effect due to chloride counterion dominance above 50 mM [2]. Researchers requiring accurate determination of P50 values, Hill coefficients, or allosteric constants must use Bistris HCl to avoid concentration-dependent buffer artifacts that confound data interpretation.

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